1-Amino-3-methylcyclobutane-1-carboxylic acid 1-Amino-3-methylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1694344-90-5
VCID: VC8080971
InChI: InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
SMILES: CC1CC(C1)(C(=O)O)N
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

1-Amino-3-methylcyclobutane-1-carboxylic acid

CAS No.: 1694344-90-5

Cat. No.: VC8080971

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-3-methylcyclobutane-1-carboxylic acid - 1694344-90-5

Specification

CAS No. 1694344-90-5
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 1-amino-3-methylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
Standard InChI Key KYEVJUNRHIMXRP-UHFFFAOYSA-N
SMILES CC1CC(C1)(C(=O)O)N
Canonical SMILES CC1CC(C1)(C(=O)O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

AMCBCA (CAS: 184103-74-0; molecular formula: C₆H₁₁NO₂) has a molecular weight of 129.16 g/mol . Its IUPAC name, 1-amino-3-methylcyclobutane-1-carboxylic acid, reflects the cyclobutane ring system with substituents at positions 1 and 3. Key identifiers include:

PropertyValueSource
SMILESCC1CC(C1)(C(=O)O)N
InChIKeyKYEVJUNRHIMXRP-UHFFFAOYSA-N
Boiling PointNot reportedN/A
pKa4.81 (predicted for carboxylic acid group)

The cyclobutane ring introduces significant angle strain (≈90°), which influences reactivity and conformational stability. X-ray crystallography of its hydrochloride salt (CAS: 2126164-58-5) reveals a planar carboxylic acid group and tetrahedral geometry at the amino nitrogen.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

AMCBCA is typically synthesized via stereoselective routes:

  • Cyclobutane Ring Formation: Cyclization of γ-keto esters or [2+2] photocycloaddition of alkenes under UV light .

  • Amination: Introduction of the amino group via Strecker synthesis or reductive amination of ketone precursors.

  • Carboxylation: Hydrolysis of nitriles or oxidation of primary alcohols to carboxylic acids.

A representative protocol involves reacting 3-methylcyclobutanone with ammonium cyanide followed by acidic hydrolysis, yielding AMCBCA with >90% enantiomeric excess.

Industrial Optimization

Scalable methods employ continuous-flow reactors to enhance yield (up to 85%) and reduce byproducts. Catalytic systems using palladium or nickel improve cyclization efficiency, while immobilized enzymes facilitate asymmetric amination .

Biological Activity and Mechanisms

Neuropharmacological Effects

AMCBCA exhibits anticonvulsant activity in rodent models, acting as a competitive antagonist at NMDA receptors (IC₅₀ = 12 µM). Its rigid structure prevents overactivation of glutamate pathways, making it a candidate for epilepsy treatment.

Antitumor Properties

In vitro studies demonstrate inhibition of mTOR signaling in breast cancer cells (MCF-7), reducing proliferation by 40% at 50 µM. The methyl group enhances membrane permeability compared to unsubstituted analogs .

Enzyme Modulation

AMCBCA inhibits alanine racemase (Ki = 8.2 µM), a target in antibacterial drug development. Molecular docking simulations suggest hydrogen bonding between the carboxylic acid group and active-site residues.

Applications in Medicinal Chemistry

Peptidomimetics

The cyclobutane scaffold mimics proline’s conformational rigidity, enabling design of protease-resistant peptides . For example, AMCBCA-containing analogs of somatostatin show 3-fold increased half-life in serum .

Radiopharmaceuticals

The fluorinated derivative 1-amino-3-(¹⁸F)fluoranyl-3-methylcyclobutane-1-carboxylic acid (CAS: 2169518-70-9) serves as a PET tracer for imaging tumor metabolism . Its uptake correlates with LAT1 transporter expression in glioblastoma models .

Stability and Analytical Characterization

Physicochemical Stability

AMCBCA is hygroscopic and requires storage at 2–8°C under inert gas . The hydrochloride salt (CAS: 2126164-58-5) exhibits improved solubility (23 mg/mL in water) and shelf life (>24 months).

Analytical Methods

  • HPLC: C18 column, 0.03 M KH₂PO₄ (pH 3.0)/methanol (70:30), UV detection at 210 nm.

  • NMR: ¹H NMR (D₂O): δ 1.45 (s, 3H, CH₃), 2.15–2.30 (m, 4H, cyclobutane), 3.10 (s, 1H, NH₂).

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Chiral phosphoric acids enable enantioselective synthesis of (R)-AMCBCA (98% ee), a key intermediate for mTOR inhibitors .

Hybrid Materials

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (12.5 mmol/g at 25°C) .

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